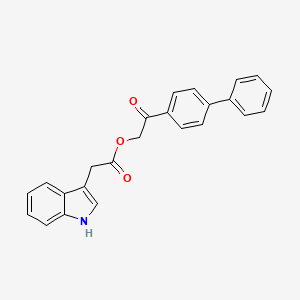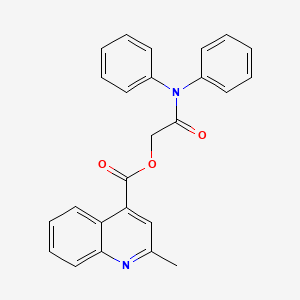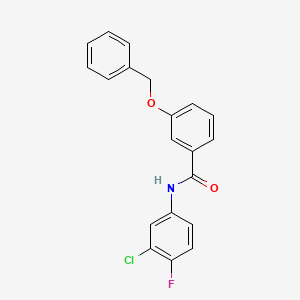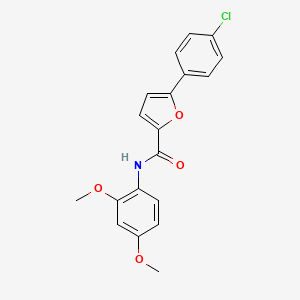
2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate
Descripción general
Descripción
2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate, also known as BIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIQ belongs to the class of indole-based compounds and is a derivative of indomethacin, a non-steroidal anti-inflammatory drug.
Mecanismo De Acción
The mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate involves the inhibition of COX-2 activity. COX-2 is an enzyme that converts arachidonic acid to prostaglandins, which are involved in the inflammatory response. This compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and reduces the production of prostaglandins. In vivo studies have shown that this compound reduces inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to inhibit the growth of cancer cells and to suppress the formation of new blood vessels, which are essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Further studies are needed to determine the optimal dose and route of administration for this compound.
Direcciones Futuras
There are several future directions for the research on 2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate. One area of research is the development of new derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of this compound in other inflammatory conditions and cancer types. Moreover, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Finally, the development of new delivery systems for this compound could improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of inflammatory conditions and cancer. The synthesis method of this compound has been optimized, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the therapeutic potential of this compound and to develop new derivatives and delivery systems for its use in clinical settings.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-2-oxoethyl 1H-indol-3-ylacetate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. This compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation. This compound has also been shown to inhibit the growth of cancer cells and to suppress the formation of new blood vessels, which are essential for tumor growth.
Propiedades
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-28-24(27)14-20-15-25-22-9-5-4-8-21(20)22/h1-13,15,25H,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCPZJNMSVIIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3443931.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B3443950.png)
![N-1-naphthyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3443957.png)

![5-benzyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3443977.png)
![5-benzyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3443984.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3443992.png)
![1,3-dioxo-2-[4-(4-pyridinylmethyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B3444000.png)
![4-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]benzoic acid](/img/structure/B3444005.png)
![ethyl 2-({[(2-aminophenyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3444010.png)


